Anti-Hepatitis B Virus (HBV) Activity: Dehydroandrographolide Exhibits >2‑Fold Higher Potency and Superior Selectivity Index vs. Andrographolide
In a direct head‑to‑head assay, Dehydroandrographolide inhibited HBV DNA replication in HepG2 2.2.15 cells with an IC50 of 22.58 μM, while Andrographolide required a concentration of 54.07 μM to achieve the same effect, representing a 2.4‑fold difference in potency [1]. Moreover, the selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to antiviral IC50, was 8.7 for Dehydroandrographolide compared to only 3.7 for Andrographolide, indicating a substantially wider therapeutic window for Dehydroandrographolide in this cellular model [1].
| Evidence Dimension | Inhibition of HBV DNA replication (IC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 = 22.58 μM; SI = 8.7 |
| Comparator Or Baseline | Andrographolide: IC50 = 54.07 μM; SI = 3.7 |
| Quantified Difference | 2.4‑fold lower IC50; 2.35‑fold higher SI |
| Conditions | HepG2 2.2.15 human hepatoblastoma cell line stably transfected with HBV genome; random assay |
Why This Matters
Procurement of Dehydroandrographolide enables anti‑HBV screening campaigns with a more potent and intrinsically selective chemical starting point, reducing the risk of false negatives or cytotoxicity‑confounded hits that plague campaigns using Andrographolide.
- [1] Chen H, et al. Synthesis, structure–activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorg Med Chem Lett. 2014;24(10):2353-2357. View Source
